Product packaging for 1-(4-Bromophenyl)hex-5-yn-1-amine(Cat. No.:CAS No. 1566008-77-2)

1-(4-Bromophenyl)hex-5-yn-1-amine

Cat. No.: B2689623
CAS No.: 1566008-77-2
M. Wt: 252.155
InChI Key: IQZHAFQJVUWERF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)hex-5-yn-1-amine is a brominated aromatic compound with the molecular formula C12H14BrN and features a terminal alkyne group on its hexylamine chain . This structure makes it a versatile building block, or synthetic intermediate, in organic chemistry and medicinal chemistry research. Its molecular framework incorporates two highly reactive sites: the aromatic bromine is a strategic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck reactions), while the terminal alkyne is ideal for Huisgen 1,3-dipolar cycloaddition (Click Chemistry) with azides . This dual functionality allows researchers to efficiently construct more complex molecular architectures by conjugating different chemical modules. The compound is related to a class of molecules known as amine-reactive probes, suggesting potential applications in bioconjugation strategies for labeling biomolecules . As a standard safety precaution, this compound should be handled with appropriate personal protective equipment. This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14BrN B2689623 1-(4-Bromophenyl)hex-5-yn-1-amine CAS No. 1566008-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)hex-5-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h1,6-9,12H,3-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZHAFQJVUWERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Key Functional Groups

The utility of 1-(4-Bromophenyl)hex-5-yn-1-amine in organic synthesis is best understood by dissecting the roles of its constituent parts: the aryl halide, the terminal alkyne, and the primary amine.

Contextualizing 1 4 Bromophenyl Hex 5 Yn 1 Amine Within Contemporary Synthetic Strategies

The unique combination of an aryl bromide, a terminal alkyne, and a primary amine within a single molecule makes 1-(4-Bromophenyl)hex-5-yn-1-amine a highly attractive building block for the synthesis of complex target molecules. This trifunctional scaffold allows for a sequential and controlled series of reactions, where each functional group can be addressed independently.

For instance, a synthetic strategy could first involve a Sonogashira coupling at the alkyne terminus, followed by a Suzuki coupling at the bromophenyl group, and finally, acylation of the primary amine. This orthogonal reactivity is a key principle in modern synthetic design, enabling the efficient construction of molecules with a high degree of complexity and diversity.

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the synthetic utility of molecules containing these three functional groups is well-established. Such compounds are valuable intermediates in the synthesis of novel heterocyclic compounds, which form the core of many pharmaceuticals. The ability to introduce substituents at three distinct points on the molecule allows for the creation of large libraries of related compounds for screening in drug discovery programs.

Scope and Research Objectives for the Chemical Compound

The future research landscape for 1-(4-Bromophenyl)hex-5-yn-1-amine and related compounds is rich with possibilities. Key research objectives could include:

Development of Novel Synthetic Methodologies: Exploring new and more efficient ways to synthesize this trifunctional building block and its derivatives.

Synthesis of Novel Heterocyclic Scaffolds: Utilizing the compound in domino or multi-component reactions to rapidly construct complex and novel heterocyclic ring systems.

Applications in Medicinal Chemistry: Employing the compound as a starting material for the synthesis of potential therapeutic agents. The individual functional groups can be tailored to interact with specific biological targets. For example, the bromophenyl group could be modified to enhance binding to a protein pocket, while the amine and alkyne could be used to attach solubilizing groups or other pharmacophores.

Materials Science Applications: Incorporating this molecule into polymers or other materials. The rigid aryl and alkyne components could impart interesting electronic or photophysical properties, while the amine offers a site for cross-linking or further functionalization.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of 1-(4-Bromophenyl)hex-5-yn-1-amine.

PropertyValueSource
Molecular Formula C12H14BrN uni.lu
Monoisotopic Mass 251.03096 Da uni.lu
Predicted XlogP 2.8 uni.lu

Synthetic Utility and Research Prospects of 1 4 Bromophenyl Hex 5 Yn 1 Amine

Emerging Research Directions and Methodological Advances

Applications in Polymer and Material Science Research (excluding specific product properties)

The unique combination of reactive sites in 1-(4-Bromophenyl)hex-5-yn-1-amine offers significant potential for the synthesis of advanced polymers and materials. The terminal alkyne and the aryl bromide functionalities serve as orthogonal handles for a variety of polymerization and modification strategies.

The terminal alkyne group is a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comrsc.org This reaction's high efficiency, mild conditions, and specificity allow for the precise construction of complex macromolecular architectures. acs.org For instance, this compound could be used as a monomer in step-growth polymerizations with bifunctional azides to create 1,2,3-triazole-containing polymers. Alternatively, it could be grafted onto azide-functionalized polymer backbones or surfaces to introduce specific functionalities.

The bromophenyl group provides a reactive site for various transition-metal-catalyzed cross-coupling reactions. acs.org Notably, Sonogashira coupling with other terminal alkynes could lead to the formation of conjugated polymers, which are of interest for their electronic properties. rsc.org The bromo-substituent is particularly attractive as it remains stable during many other transformations, allowing for its use in post-polymerization modification to tune material properties. acs.org The primary amine also offers a site for derivatization or for initiating ring-opening polymerizations, further expanding its utility. rsc.org

The table below outlines potential research applications of the compound in polymer and material science based on its functional groups.

Functional GroupReaction TypePotential Application in Polymer/Material Science
Terminal Alkyne Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Synthesis of 1,2,3-triazole-linked polymers; Grafting onto azide-functionalized surfaces or polymer chains. mdpi.comacs.org
Sonogashira CouplingUse as a monomer for creating conjugated polymer systems and advanced materials. rsc.org
Bromophenyl Sonogashira CouplingPost-polymerization modification; Synthesis of cross-linked or branched conjugated polymers. acs.org
Suzuki CouplingFormation of C-C bonds to link polymer chains or attach to other molecular scaffolds. core.ac.uk
Buchwald-Hartwig AminationCross-linking of polymer chains or synthesis of nitrogen-containing conjugated polymers.
Primary Amine Amidation / Imine FormationAttachment of other functional molecules; Use as a polymer chain-end functional group. rsc.org
Ring-Opening PolymerizationActing as an initiator for the polymerization of cyclic monomers like lactones or epoxides.

These reaction pathways highlight the compound's versatility as a building block for creating a diverse range of polymeric materials with potentially novel structural and functional characteristics.

Integration into Continuous Flow Synthesis and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and straightforward scalability. The synthesis and modification of this compound are well-suited for integration into continuous flow and automated platforms.

The synthesis of chiral amines and related compounds has been successfully demonstrated under continuous-flow conditions, often employing packed-bed reactors or mesoreactors. d-nb.info For example, the reduction of a nitro or imine precursor to form the amine functionality of this compound could be performed in a flow system. Metal-free reductions using reagents like trichlorosilane (B8805176) have been efficiently carried out in PTFE mesoreactors, offering a scalable and safe method. beilstein-journals.org Syringe pumps would feed solutions of the precursor and the reducing agent into a temperature-controlled reactor, with the product stream undergoing in-line purification. beilstein-journals.org

Automated synthesis platforms, which can perform multiple reaction steps and purifications autonomously, could leverage this compound's distinct reactive sites. cardiff.ac.uk An automated system could, for example, perform a Sonogashira coupling on the bromophenyl group, followed by a flow hydrogenation of the alkyne, and finally a derivatization of the amine, all without manual intervention. The integration of flow reactors with automated control systems allows for the rapid optimization of reaction conditions and the creation of libraries of derivatives for screening purposes. cardiff.ac.uk

The following table details a hypothetical set of parameters for the continuous flow synthesis of an amine, adaptable for this compound, based on published methodologies for similar compounds. d-nb.infobeilstein-journals.org

ParameterDescriptionExample Condition
Reactor Type Type of microreactor or mesoreactor used for the reaction.PTFE or PFA tubing (e.g., 0.5 mL volume). beilstein-journals.org
Reagents Precursor and reducing agent solutions.Precursor in CH₂Cl₂; HSiCl₃ with Hünig's base in CH₂Cl₂. beilstein-journals.org
Flow Rate Rate at which reagents are pumped into the reactor.0.1 mL/min per syringe. d-nb.infobeilstein-journals.org
Residence Time The average time a molecule spends in the reactor.5-20 minutes. d-nb.info
Temperature Operating temperature of the reactor.25-60 °C. d-nb.info
Work-up In-line or post-reaction quenching and extraction.Quenching with 10% NaOH solution followed by liquid-liquid extraction. beilstein-journals.org

The adoption of such flow and automated techniques would accelerate research and development involving this compound, enabling more efficient synthesis and derivatization.

Photochemical and Electrochemical Transformations of the Compound

The electronic properties of the aryl bromide and alkyne moieties, as well as the reactivity of the amine, make this compound a promising substrate for photochemical and electrochemical transformations. These advanced synthetic methods utilize light or electricity to drive reactions, often under mild conditions and with unique selectivity.

Photochemical Transformations: The field of photoredox catalysis opens up numerous possibilities for the functionalization of this compound. The aryl bromide can act as a radical precursor under photoredox conditions. core.ac.uk Using a suitable photocatalyst and a light source (e.g., blue LEDs), the C-Br bond can be reduced to generate an aryl radical. This radical can then participate in a variety of bond-forming reactions, such as couplings with alkenes or other radical acceptors, without the need for high temperatures. core.ac.uktdx.cat Furthermore, photochemical methods in flow reactors are highly effective for generating reactive intermediates like diazo compounds or radicals for subsequent homologation or cyclization reactions, a strategy that could be adapted for derivatizing the amine or alkyne portion of the molecule. qub.ac.ukacs.org

Electrochemical Transformations: Organic electrochemistry offers a reagent-free method for oxidation and reduction. researchgate.net The amine group in this compound could undergo anodic oxidation. A well-known example is the Shono oxidation, which involves the α-functionalization of amines and could be used to introduce substituents adjacent to the nitrogen atom. nih.gov Conversely, the aryl bromide can be targeted for cathodic reduction. This process can generate an aryl radical or anion, which can then be trapped by electrophiles (like CO₂) or undergo intramolecular cyclization with the alkyne, providing a pathway to complex heterocyclic structures. sci-hub.se Electrochemical reactions are often performed in undivided cells with simple equipment, making them an accessible and environmentally friendly synthetic tool. nih.govsci-hub.se

The table below summarizes potential advanced transformations for the compound.

Transformation TypeFunctional Group TargetedPotential ReactionReagents / Conditions
Photochemical Aryl BromidePhotoredox-mediated ArylationPhotocatalyst (e.g., Ir or Ru complex), light source (e.g., blue LED), radical acceptor. core.ac.uk
Photochemical Alkyne / AmineFlow Photochemical HomologationOxadiazoline precursor, UV light in a flow reactor. qub.ac.uk
Electrochemical Primary AmineAnodic Oxidation (Shono-type)Undivided cell, carbon anode, supporting electrolyte (e.g., R₄N⁺BF₄⁻). nih.gov
Electrochemical Aryl BromideCathodic Reduction/CouplingPt or Hg cathode, Mg anode, supporting electrolyte, electrophile (e.g., CO₂). sci-hub.se

These photochemical and electrochemical methods represent modern and sustainable approaches to unlock novel reactivity and construct complex molecules from this compound.

Q & A

Q. Challenges :

  • Regioselectivity : Ensuring proper alignment of the bromophenyl and alkyne groups during cyclization steps, as competing pathways may lead to byproducts .
  • Purification : The compound’s polar amine group and hydrophobic aromatic system complicate chromatographic separation. Solvent-dependent crystallization (e.g., using CHCl₃/hexane mixtures) is often required .

How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question
Structural elucidation combines:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.6–3.2 ppm (amine protons), δ 6.8–7.6 ppm (aromatic protons), and δ 1.9–2.1 ppm (alkyne protons).
    • ¹³C NMR : Alkyne carbons appear at ~70–85 ppm, with aromatic carbons between 120–140 ppm .
  • X-ray Crystallography : Resolves bond angles (e.g., C-Br bond ~1.89 Å) and confirms the planar geometry of the bromophenyl moiety. SHELX software is commonly used for refinement .

Advanced Research Question

  • Alkyne Functionalization :

    • Electron-withdrawing groups (e.g., nitro) increase alkyne reactivity in cycloadditions but reduce thermal stability.
    • Steric hindrance from tert-butyl groups slows degradation but may inhibit catalytic interactions .
  • Stability Data :

    SubstituentHalf-life (25°C)Reactivity (k, M⁻¹s⁻¹)
    -NO₂48 hrs2.5 × 10³
    -tBu>14 days0.8 × 10³

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